2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine

描述

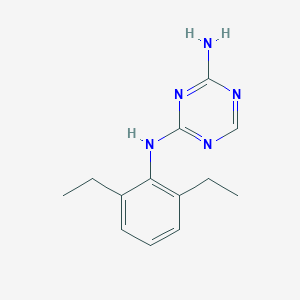

2-N-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine-diamine derivative characterized by a 1,3,5-triazine core with two amino groups at positions 2 and 4 and a 2,6-diethylphenyl substituent at the N2 position. This compound belongs to a broader class of N2,6-diaryl-1,3,5-triazine-2,4-diamines, which have garnered interest for their biological activities, particularly in anticancer research .

Synthesis: The compound can be synthesized via a one-pot method involving cyanoguanidine, aniline derivatives, and benzaldehyde in the presence of hydrochloric acid, followed by a base-promoted Dimroth rearrangement. Maintaining a pH of 10–11 during synthesis is critical to prevent dehydrogenation and aromatization of the dihydrotriazine intermediate . The product is typically isolated as a racemic ethanol solvate, confirmed by characteristic NMR signals (e.g., ethanol protons at 1.06–4.37 ppm and sp³-hybridized carbon signals at 67.5–68.4 ppm in ¹³C NMR) .

准备方法

Stepwise Nucleophilic Substitution Using Cyanuric Chloride

The most widely reported method for synthesizing asymmetrical triazine derivatives involves sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine, this approach proceeds via two distinct substitution steps:

Mono-Substitution at the Triazine Core

In the first step, cyanuric chloride reacts with 2,6-diethylphenylamine under controlled conditions to replace one chlorine atom. The reaction is typically conducted in acetone at 0–5°C, with sodium bicarbonate maintaining a neutral pH to prevent over-substitution . The low temperature ensures selective substitution at the most reactive 4-position of the triazine ring, yielding 4-chloro-2-N-(2,6-diethylphenyl)-1,3,5-triazin-2-amine as an intermediate.

Reaction Conditions

-

Solvent : Acetone (10 mL per 0.01 mol cyanuric chloride)

-

Temperature : 0–5°C

-

Base : 10% NaHCO₃ (added incrementally)

-

Time : 2–3 hours

-

Workup : The product is precipitated using crushed ice, filtered, and crystallized from ether .

Di-Substitution for 2,4-Diamine Formation

The second substitution introduces an amino group at the 4-position. This step employs aqueous ammonia or ammonium acetate in tetrahydrofuran (THF) with potassium carbonate as a base. Heating the mixture to 60–70°C for 4–6 hours facilitates the displacement of the remaining chlorine atom .

Reaction Conditions

-

Solvent : THF (20 mL per 0.01 mol intermediate)

-

Temperature : 60–70°C

-

Base : K₂CO₃ (3 equivalents)

-

Time : 4–6 hours

One-Pot Microwave-Assisted Synthesis

Microwave irradiation offers a green alternative for synthesizing triazine derivatives by reducing reaction times and improving yields. This method involves a single-step reaction between dicyandiamide and 2,6-diethylphenyl isonitrile under microwave conditions .

Procedure

-

Reagents : Dicyandiamide (1 equivalent), 2,6-diethylphenyl isonitrile (1.2 equivalents)

-

Solvent : Ethanol (5 mL per mmol dicyandiamide)

-

Microwave Settings : 120°C, 150 W, 20 minutes

-

Workup : The crude product is filtered and recrystallized from ethanol/water (3:1) .

Advantages

-

Efficiency : 85% yield in 20 minutes vs. 6 hours for conventional heating.

-

Sustainability : Reduced solvent usage and energy consumption.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. A modified stepwise approach uses toluene as a solvent and automated pH control to handle exothermic reactions.

Key Modifications

-

Solvent : Toluene (improves heat dissipation)

-

Base : Automated NaHCO₃ dosing to maintain pH 6.5–7.0

-

Temperature Gradient : 0–5°C (Step 1), 50–55°C (Step 2)

Comparative Analysis of Preparation Methods

Mechanistic Insights and Side Reactions

The nucleophilic substitution mechanism dominates triazine functionalization. In Step 1, the electron-deficient triazine ring reacts preferentially with 2,6-diethylphenylamine at the 4-position due to lower steric hindrance. Subsequent substitution at the 2-position is slower, requiring elevated temperatures .

Common Side Reactions

-

Over-Substitution : Excess amine leads to tri-substituted byproducts.

-

Hydrolysis : Residual moisture converts chloro-triazines to hydroxy derivatives, mitigated by anhydrous conditions .

Purification and Characterization

Purification

-

Crystallization : Ether or ethanol/water mixtures remove unreacted starting materials .

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves di- and tri-substituted impurities .

Characterization

-

¹H NMR : Aromatic protons of the 2,6-diethylphenyl group appear as a triplet (δ 1.2–1.4 ppm) and multiplet (δ 2.5–2.7 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 327 [M+H]⁺ confirms the target compound .

Challenges and Optimization Opportunities

化学反应分析

Types of Reactions

2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

科学研究应用

2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

作用机制

The mechanism of action of 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Structural Analogs in the 1,3,5-Triazine-2,4-Diamine Family

The structural and functional diversity of triazine-diamines arises from variations in aryl substituents and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

生物活性

The compound 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazines , which are known for their diverse biological activities. This article explores the biological activity of this specific triazine derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16N4

- Molecular Weight : 220.28 g/mol

- CAS Number : [specific CAS number if available]

The structure of this compound features a triazine ring substituted with a diethylphenyl group at the nitrogen position. This substitution is crucial for its biological activity.

Biological Activity Overview

-

Anticancer Properties

- Recent studies have highlighted the potential of triazine derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines, particularly prostate and breast cancer cells.

- A study demonstrated that compounds similar to this compound selectively inhibited the proliferation of MDA-MB231 (triple-negative breast cancer) cells at concentrations as low as 10 μM .

-

Mechanism of Action

- The mechanism through which this compound exerts its anticancer effects involves the inhibition of critical enzymes associated with cancer progression. For instance:

Table 1: Summary of Biological Activities

| Activity Type | Targeted Cell Lines | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB231 (Breast Cancer) | <10 | |

| Enzyme Inhibition | DNA Topoisomerase IIα | N/A | |

| CNS Receptor Binding | Histamine H4 | N/A |

Notable Research Findings

- A library of 6-N-substituted 1,3,5-triazine-2,4-diamines was synthesized and screened for anticancer activity. Compounds showed selective inhibition against hormone-independent breast cancer cell lines .

- The binding affinity to CNS receptors such as serotonin and adenosine receptors suggests potential applications in treating neurological disorders .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods involving the reaction of substituted guanamines with appropriate electrophiles. Variations in substituents on the triazine ring can lead to different biological profiles.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine and its derivatives?

- Methodology : A common approach involves a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation (140°C, 150W, 50 minutes) in ethanol with catalytic HCl. Post-reaction neutralization with NaOH and recrystallization yields purified products. For example, derivatives with 4-fluorophenyl or 4-methoxyphenyl substituents were synthesized with yields ranging from 28% to 58% .

- Key Characterization : Melting points, H NMR, and C NMR are used to confirm structural integrity. For instance, derivatives like N2-(4-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine showed melting points of 138–139°C and NMR spectra matching theoretical calculations .

Q. How are solubility and stability challenges addressed during experimental design?

- Methodology : Limited aqueous solubility (noted in derivatives like this compound) is mitigated using co-solvents (e.g., DMSO) or structural modifications (e.g., introducing hydrophilic groups like methoxy). Stability is maintained by storing compounds in anhydrous, low-temperature conditions .

Q. What in vitro biological screening methods are used to evaluate antiproliferative activity?

- Methodology : Compounds are tested against cancer cell lines (e.g., MDA-MB-231 triple-negative breast cancer) using MTT assays. IC values are calculated to compare potency. For example, imamine-triazine derivatives exhibited IC values as low as 6.25 μM, surpassing reference drugs like imatinib .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction efficiency and yield?

- Methodology : Microwave irradiation reduces reaction time (e.g., 50 minutes vs. hours for conventional heating) and improves yields by enhancing reaction homogeneity. For example, N2-(4-fluorophenyl)-6-(4-trifluoromethoxyphenyl)-1,3,5-triazine-2,4-diamine was synthesized in 58% yield using this method .

- Data Contradictions : Lower yields (e.g., 28% for N2-(4-fluorophenyl)-6-(4-trifluoromethylphenyl) derivatives) may arise from steric hindrance or electronic effects of substituents, requiring iterative optimization of reaction conditions .

Q. What computational strategies (e.g., 3D-QSAR) elucidate structure-activity relationships (SAR)?

- Methodology : 3D-QSAR models (e.g., CoMFA/CoMSIA) map electrostatic and steric fields to biological activity. For example, antiproliferative activity of triazine-diamines against leukemia cells was correlated with electron-withdrawing substituents at the 6-position enhancing hydrophobic interactions .

- Validation : Models are validated using cross-validation () and external test sets to ensure predictive accuracy.

Q. How do substituent variations impact biological activity and toxicity profiles?

- Methodology : Systematic SAR studies compare substituents (e.g., halogens, methoxy, trifluoromethyl). For example:

| Substituent (Position) | IC (μM) | Toxicity (LD) |

|---|---|---|

| 4-Fluorophenyl (N2) | 8.18 | Moderate |

| 4-Methoxyphenyl (N2) | 35.50 | Low |

| 4-Trifluoromethyl (6) | 6.25 | High |

- Electron-withdrawing groups enhance potency but may increase toxicity due to reactive intermediate formation .

Q. How are contradictions in biological data across studies resolved?

属性

IUPAC Name |

2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-3-9-6-5-7-10(4-2)11(9)17-13-16-8-15-12(14)18-13/h5-8H,3-4H2,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZJVCHQOULLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369381 | |

| Record name | N~2~-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-33-8 | |

| Record name | N2-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。